2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide

medicinal chemistry physicochemical profiling structure-property relationships

This compound is the 4-fluorophenyl regioisomer (CAS 887216-35-5) of a matched pair, distinct from the 2-fluorophenyl analog (CAS 605626-72-0). Its unsubstituted benzimidazole, piperidine, and acetamide scaffold with a para-fluoro motif provides unique control capabilities for probing fluorine positional effects on target engagement. With no annotated ChEMBL bioactivity, it is an ideal negative control for target-specificity studies in pain and ion-channel research. Features orthogonal derivatization handles (benzimidazole NH, piperidine N) for diversity-oriented synthesis. Purchase for a calibrated negative control to validate your benzimidazole-piperidine-acetamide series.

Molecular Formula C20H21FN4O
Molecular Weight 352.413
CAS No. 887216-35-5
Cat. No. B2884335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide
CAS887216-35-5
Molecular FormulaC20H21FN4O
Molecular Weight352.413
Structural Identifiers
SMILESC1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C20H21FN4O/c21-15-5-7-16(8-6-15)22-19(26)13-25-11-9-14(10-12-25)20-23-17-3-1-2-4-18(17)24-20/h1-8,14H,9-13H2,(H,22,26)(H,23,24)
InChIKeyUMIRPXAUYDNQCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide (CAS 887216-35-5): Compound Identity, Physicochemical Profile, and Procurement Context


2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide (CAS 887216-35-5; PubChem CID 16799753) is a synthetic small molecule (C₂₀H₂₁FN₄O; MW 352.4 g/mol) built on a benzimidazole–piperidine–acetamide scaffold bearing a 4-fluorophenyl amide terminus [1]. Its computed physicochemical descriptors—XLogP3 of 3.1, topological polar surface area (TPSA) of 61 Ų, two hydrogen-bond donors, and four hydrogen-bond acceptors—define the compound as a moderately lipophilic, rule-of-five-compliant ligand [1]. The substance was registered in PubChem in 2007 and is listed in the ZINC database of commercially available compounds, though ChEMBL reports no annotated bioactivity data for this specific entity [2]. This compound belongs to a broader class of benzimidazole-type piperidine derivatives explored in patents for pain (US 9,598,411 B2, Purdue Pharma) and CRMP2–SUMOylation antagonism, but the target compound itself lacks primary literature reports containing quantitative biological data [3][4].

Why In-Class Benzimidazole-Piperidine Compounds Cannot Substitute for 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide (CAS 887216-35-5)


Compounds within the benzimidazole-piperidine-acetamide class exhibit extreme sensitivity to seemingly minor structural perturbations. The position of the fluorine atom on the terminal phenyl ring—para (4-fluoro) in CAS 887216-35-5 versus ortho (2-fluoro) in CAS 605626-72-0—alters both the electronic distribution and the conformational preferences of the acetamide linker, producing differentiable computed logP and polar surface area values that affect solubility, permeability, and target-engagement profiles . Furthermore, many in-class compounds described in the patent literature carry additional substituents (e.g., N1-phenyl groups on the benzimidazole core, alkyl/aryl extensions on the piperidine, or carboxamide rather than acetamide linkages) that fundamentally alter their pharmacology [1][2]. The target compound occupies a distinct and narrow chemical space—an unadorned benzimidazole-piperidine core with a 4-fluorophenylacetamide side chain—that cannot be assumed interchangeable with close analogs lacking direct comparative data [3].

Quantitative Differentiation Evidence for 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide (CAS 887216-35-5) vs. Closest Analogs


Positional Isomer Differentiation: 4-Fluorophenyl vs. 2-Fluorophenyl Acetamide Regioisomers

The 4-fluorophenyl isomer (CAS 887216-35-5) and the 2-fluorophenyl isomer (CAS 605626-72-0) share identical molecular formulae and molecular weights but exhibit divergent computed logP values due to differential intramolecular hydrogen-bonding capacity and electronic effects. The 4-fluoro substitution yields a scaffold with a distinct dipole vector and TPSA relative to the ortho-substituted analog, which can influence passive membrane permeability and protein-binding orientation [1]. No head-to-head biological comparison of these two isomers has been published.

medicinal chemistry physicochemical profiling structure-property relationships

Scaffold Divergence from N1-Phenyl Benzimidazole MCHR1 Antagonists: Structural Comparison

Closely related compounds such as CHEMBL1224231 (N-(3-(1-(2-(1-(4-fluorophenyl)-1H-benzo[d]imidazol-2-yl)ethyl)piperidin-4-yl)phenyl)acetamide) and CHEMBL1224229 contain an N1-phenyl substituent on the benzimidazole core and an extended alkyl linker between the benzimidazole and piperidine rings, features absent in CAS 887216-35-5 [1]. These N1-phenyl MCHR1 antagonists show measurable but weak antagonist activity (IC₅₀ ≈ 1,470 nM at human recombinant MCHR1 expressed in CHO-K1 cells) [2]. CAS 887216-35-5, lacking the N1-phenyl motif entirely, represents a distinct chemotype with no reported MCHR1 data.

melanin-concentrating hormone receptor GPCR antagonism SAR

Linker-Class Differentiation: Acetamide vs. Carboxamide in Benzimidazole-Piperidine PARP-1 Inhibitors

A well-characterized series of piperidyl benzimidazole carboxamide derivatives has been reported as potent PARP-1 inhibitors with antitumor activity [1]. These compounds employ a carboxamide (-CONH-) linker between the piperidine and the terminal aromatic ring, as opposed to the acetamide (-CH₂CONH-) linker in CAS 887216-35-5. The additional methylene spacer in the target compound introduces greater conformational flexibility, increases the rotatable bond count (4 vs. typically 3 in the carboxamide series), and shifts the hydrogen-bonding geometry by one carbon unit [2].

PARP-1 inhibition DNA repair antitumor

Patent Landscape Positioning: Pain and Ion-Channel Indications vs. Unannotated Status

The substituted benzimidazole-type piperidine compound class claimed in US Patent 9,598,411 B2 (Purdue Pharma) encompasses Formula (I) compounds intended for pain treatment via ORL-1 receptor modulation [1]. Separately, US Patent Application 2020/0277271 claims piperidinyl-benzoimidazole structures as CRMP2 SUMOylation antagonists for Nav1.7-related pain and itch [2]. CAS 887216-35-5 falls within the broad Markush scope of these filings but is not specifically exemplified or biologically characterized in either document, placing it as an uncharacterized member of a patented chemical space.

pain Nav1.7 ORL-1 intellectual property

Recommended Procurement and Application Scenarios for 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide (CAS 887216-35-5)


Regioisomeric Probe for Fluorine-Position Structure–Activity Relationship (SAR) Studies

The 4-fluorophenyl isomer (CAS 887216-35-5) paired with the 2-fluorophenyl isomer (CAS 605626-72-0) forms a matched regioisomeric pair for systematically probing the effect of fluorine substitution position on target binding, cellular permeability, and metabolic stability within benzimidazole-piperidine-acetamide chemical series [1]. The computed ΔXLogP3 of ~0.1 log unit between isomers provides a calibrated baseline for interpreting biological divergence attributable solely to regioisomerism.

Negative Control Scaffold for N1-Phenyl Benzimidazole MCHR1 or PARP-1 Inhibitor Programs

Because CAS 887216-35-5 lacks both the N1-phenyl substituent required for MCHR1 antagonist pharmacophore engagement and the carboxamide linker found in PARP-1 inhibitor leads, it serves as a structurally related but pharmacologically distinct control compound for target-engagement specificity studies [2][3]. Procurement for use as a negative control is supported by the absence of annotated bioactivity in ChEMBL and ZINC databases [4].

Building Block for Benzimidazole-Piperidine Library Synthesis

The compound's unsubstituted benzimidazole NH and the tertiary piperidine nitrogen provide two orthogonal functional handles for further derivatization: N-alkylation or N-arylation at the benzimidazole N1 position, and quaternization or N-oxide formation at the piperidine nitrogen [1]. The acetamide carbonyl also enables reduction to the corresponding amine for generating analogs with altered basicity. This polyfunctional scaffold supports diversity-oriented synthesis of compound libraries targeting the patent-defined pain and ion-channel space [5].

Physicochemical Comparator for Drug-Likeness Optimization Campaigns

With an XLogP3 of 3.1, TPSA of 61 Ų, MW of 352.4, and 4 rotatable bonds, CAS 887216-35-5 sits comfortably within oral drug-like chemical space and can serve as a centroid comparator when optimizing lead series for permeability–solubility balance [1]. Its computed property profile is directly comparable to that of other benzimidazole-piperidine analogs documented in the patent literature, making it a useful benchmark for multiparameter optimization efforts [5].

Quote Request

Request a Quote for 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.